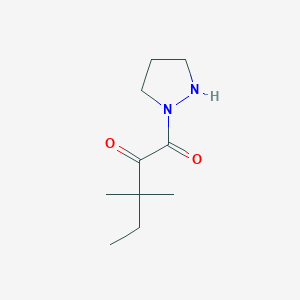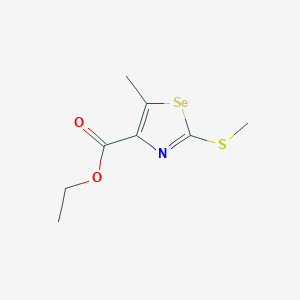![molecular formula C14H19BrN2O B12588208 Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- CAS No. 649740-11-4](/img/structure/B12588208.png)
Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-: is a chemical compound with a molecular formula of C8H8BrNO. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by the presence of a bromophenyl group and a piperidinylmethyl group attached to the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- typically involves the acetylation of m-bromoaniline with acetic anhydride. The process can be summarized as follows:
- Mix m-bromoaniline and acetic acid evenly.
- Slowly add acetic anhydride to the mixture.
- Reflux the reaction mixture for 0.5 hours.
- Allow the mixture to stand for 0.5 hours.
- Pour the mixture into five times the amount of ice water.
- Filter the precipitated crystals.
- Recrystallize the product with ethanol to obtain the final compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Phenoxy acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological research to study its effects on different biological pathways and its potential as a therapeutic agent.
Medicine: In medicine, it is investigated for its potential use in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery and development.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- involves its interaction with specific molecular targets. The bromophenyl group and the piperidinylmethyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Acetanilide, 3’-bromo-
- 3-Bromoacetanilide
- N-(3-Bromophenyl)acetic acid amide
Comparison: Compared to these similar compounds, Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- is unique due to the presence of the piperidinylmethyl group. This additional group enhances its binding affinity to molecular targets and increases its potential applications in various fields. The presence of the bromine atom also contributes to its reactivity and versatility in chemical synthesis.
Properties
CAS No. |
649740-11-4 |
|---|---|
Molecular Formula |
C14H19BrN2O |
Molecular Weight |
311.22 g/mol |
IUPAC Name |
N-[(3-bromophenyl)-piperidin-1-ylmethyl]acetamide |
InChI |
InChI=1S/C14H19BrN2O/c1-11(18)16-14(17-8-3-2-4-9-17)12-6-5-7-13(15)10-12/h5-7,10,14H,2-4,8-9H2,1H3,(H,16,18) |
InChI Key |
OEBWAVJODLQDHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)Br)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)


![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)
![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)

![(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12588175.png)
![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)

![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)
![7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588193.png)
![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
